4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound with the molecular formula C19H20O6 It is a derivative of benzoic acid and is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further esterified with 3,4,5-trimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 4-propanoylphenol with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A closely related compound with similar structural features but different functional groups.
4-Acetylphenyl 3,4,5-trimethoxybenzoate: Another derivative with an acetyl group instead of a propanoyl group.
Uniqueness
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the propanoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
330989-99-6 |
---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4g/mol |
IUPAC Name |
(4-propanoylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H20O6/c1-5-15(20)12-6-8-14(9-7-12)25-19(21)13-10-16(22-2)18(24-4)17(11-13)23-3/h6-11H,5H2,1-4H3 |
InChI Key |
ZLNYMOIGKUSYMK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.